4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride
Description
4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a 1,2,5-oxadiazole (furazan) ring. The molecule is substituted with an ethyl group at position 1 of the imidazole ring and a piperidin-4-ylamino-methyl group at position 5. The tetrahydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications .
This compound belongs to a class of kinase inhibitors, where the imidazo[4,5-c]pyridine scaffold contributes to ATP-binding pocket interactions. The oxadiazole ring is a bioisostere for carboxyl or nitro groups, improving metabolic stability and binding affinity .
Properties
IUPAC Name |
4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O.4ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);4*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYSIGKTZDYOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl4N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the compound’s integrity and purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently and yield the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo
Biological Activity
The compound 4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine; tetrahydrochloride is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest applications in cancer treatment and other diseases associated with dysregulated kinase activity.
Chemical Structure and Properties
This compound features an imidazo[4,5-c]pyridine core combined with an oxadiazole moiety. The tetrahydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmacological applications. The molecular formula is with a molecular weight of 488.24 g/mol.
The compound primarily acts as a kinase inhibitor , targeting specific protein kinases involved in cellular signaling pathways associated with cancer and inflammation. Notably, it has shown promise in inhibiting mitogen and stress-activated kinases (MSK1), which play crucial roles in inflammatory responses and cancer progression.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various kinases. For instance:
- MSK1 Inhibition : The compound has been shown to inhibit MSK1 activity, which is linked to the regulation of inflammatory processes.
- Cell Proliferation : In cancer cell lines, it has been observed to reduce cell proliferation rates significantly, suggesting its potential as an anti-cancer agent.
Case Studies
Recent research has highlighted the efficacy of this compound in various experimental models:
- Cancer Models : In xenograft models of human tumors, treatment with the compound resulted in reduced tumor growth compared to controls. This suggests its potential utility in cancer therapy.
- Inflammatory Models : In models of inflammation, the compound demonstrated a dose-dependent reduction in inflammatory markers, indicating its role as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| SB-747651A | Imidazo[4,5-c]pyridine core with oxadiazole | Inhibitor of MSK1 |
| 4-(4-Chlorophenyl)-1-piperidinyl imidazo[4,5-c]pyridine | Similar core structure | Potential anti-cancer activity |
| 4-(Phenyl)-1H-imidazo[4,5-c]pyridine derivatives | Variations in substituents | Diverse biological activities |
These comparisons illustrate the versatility of imidazo[4,5-c]pyridine derivatives and their potential therapeutic applications.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies indicate that:
- Absorption : The tetrahydrochloride form enhances solubility, leading to improved absorption rates.
- Metabolism : The compound undergoes hepatic metabolism, which may influence its efficacy and safety profile.
- Toxicity : Toxicological assessments are ongoing but initial findings suggest a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds with varying substituents (Table 1).
Table 1: Structural Comparison of Selected Analogues
Key Structural Differences :
- Core Scaffold : The target compound’s imidazo[4,5-c]pyridine differs from imidazo[4,5-b]pyridine analogues (e.g., 22b) in nitrogen positioning, altering electronic properties and binding interactions .
- Substituents: The piperidin-4-ylamino-methyl group at position 7 distinguishes it from compounds with piperazine (22b) or alkoxy-piperidine substituents .
- Salt Form : The tetrahydrochloride salt improves solubility compared to free-base analogues like the 6-methyl derivative .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
*Estimated based on salt form and substituent polarity.
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
